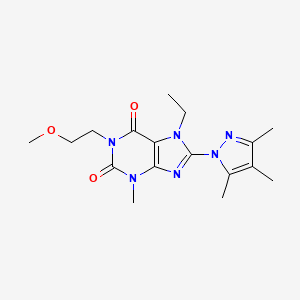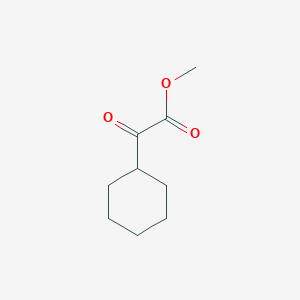
Methyl 2-cyclohexyl-2-oxoacetate
Overview
Description
“Methyl 2-cyclohexyl-2-oxoacetate” is a chemical compound with the CAS Number: 62783-63-5 . It has a molecular weight of 170.21 and its IUPAC name is methyl cyclohexyl (oxo)acetate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-cyclohexyl-2-oxoacetate” is C9H14O3 . The InChI Code is 1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 . The structure of this compound includes a cyclohexyl ring attached to an oxoacetate group.Physical And Chemical Properties Analysis
“Methyl 2-cyclohexyl-2-oxoacetate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-cyclohexyl-2-oxoacetate derivatives have been synthesized for various research purposes. For instance, Ahmed et al. (2016) utilized similar compounds in synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. These compounds were then characterized using spectroscopic methods and X-ray diffraction analyses, highlighting their potential in structural chemistry studies (Ahmed et al., 2016).
Radiochemical Synthesis
- In radiochemistry, compounds like methyl 2-chloro-2-oxoacetate, which share structural similarities with methyl 2-cyclohexyl-2-oxoacetate, have been synthesized for use as a carbon-14 labeled reagent. This reagent is valuable in labeling organic molecules, especially in radiolabeling studies, as reported by Burrell et al. (2009) (Burrell et al., 2009).
Natural Product Synthesis
- The synthesis of methyl 2-cyclohexyl-2-oxoacetate derivatives from natural sources, such as the ascidian Polycarpa aurata, has been reported by Zhou Hua-feng (2007). This indicates its relevance in the field of organic synthesis and the study of natural products (Zhou Hua-feng, 2007).
Tobacco Flavoring
- The use of methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, in tobacco flavoring has been explored. Zhao Yu (2010) described its synthesis and application as a tobacco additive, demonstrating its potential in the flavor and fragrance industry (Zhao Yu, 2010).
Catalytic Applications
- Methyl 2-cyclohexyl-2-oxoacetate and its derivatives have been used in various catalytic applications. For example, Mbuvi and Woo (2008) discussed the use of Fe(III), Cu(II), and Ag(II) porphyrin complexes for C−H insertions with carbene fragments transferred from methyl diazomalonate, a process relevant in organic synthesis (Mbuvi & Woo, 2008).
Chemical Transformations and Reactions
- The compound and its derivatives are also pivotal in various chemical transformations. Prokopenko et al. (2007) synthesized methyl 2-cyclopropyl-2-diazoacetate and explored its reactivity in different reactions, showing its versatility in chemical synthesis (Prokopenko et al., 2007).
Pharmaceutical Research
- Though details on drug use and dosage are excluded as per your request, it's worth noting that similar compounds have been studied for potential pharmaceutical applications. For example, Shinkai et al. (1998) investigated 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid, a related compound, in the context of developing antidiabetic agents (Shinkai et al., 1998).
Safety and Hazards
The safety information for “Methyl 2-cyclohexyl-2-oxoacetate” includes several hazard statements: H227, H302, H317, H319, H412 . Precautionary statements include P210, P273, P280, P305, P351, P338 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-cyclohexyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPQIPSSQUXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclohexyl-2-oxoacetate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
![1-(2-{[(isobutylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2632160.png)
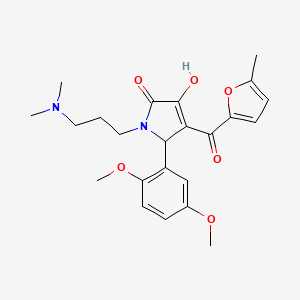
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2632165.png)
![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)
![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)
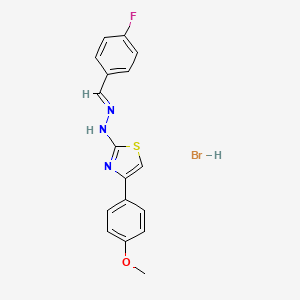
![[(3-Ethyl-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B2632171.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)
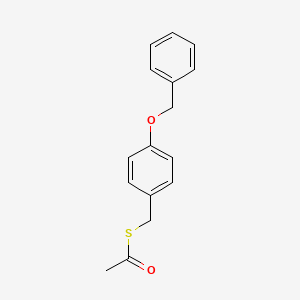
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2632177.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)
